molecular formula C10H5BrF3N B8229407 8-Bromo-5-(trifluoromethyl)isoquinoline

8-Bromo-5-(trifluoromethyl)isoquinoline

Cat. No.: B8229407
M. Wt: 276.05 g/mol
InChI Key: TZQJDWTZVNKDBO-UHFFFAOYSA-N
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Description

8-Bromo-5-(trifluoromethyl)isoquinoline is a heterocyclic aromatic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-(trifluoromethyl)isoquinoline typically involves the bromination of 5-(trifluoromethyl)isoquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned laboratory methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-(trifluoromethyl)isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Bromo-5-(trifluoromethyl)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-5-(trifluoromethyl)isoquinoline depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-5-(trifluoromethyl)isoquinoline is unique due to the presence of both the bromine atom and the trifluoromethyl group, which confer distinct reactivity and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the bromine atom provides a site for further functionalization .

Properties

IUPAC Name

8-bromo-5-(trifluoromethyl)isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-9-2-1-8(10(12,13)14)6-3-4-15-5-7(6)9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQJDWTZVNKDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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